EGFR/MET Targeting vs. Acetylated Derivative
In a direct comparative study of Rubiarbonol B (Ru-B) and its C-3 acetylated derivative 3-O-acetylrubiarbonol B (ARu-B) against NSCLC cell lines, ARu-B demonstrated substantially greater antiproliferative potency. ARu-B treatment resulted in EGFR, MET, and AKT1 inhibition in both gefitinib-sensitive (HCC827) and gefitinib-resistant (HCC827GR) cells, an activity not observed for the parent compound Ru-B [1]. Molecular docking analysis indicated that ARu-B can interact with EGFR and MET via distinct binding modes, including potential occupancy of either the ATP-binding pocket or the substrate-binding pocket [1].
| Evidence Dimension | Antiproliferative potency (IC50) in NSCLC cell lines |
|---|---|
| Target Compound Data | Ru-B: IC50 = 8.8 μM (HCC827); IC50 = 7.3 μM (HCC827GR) at 48 h |
| Comparator Or Baseline | ARu-B: IC50 = 4.0 μM (HCC827); IC50 = 4.6 μM (HCC827GR) at 48 h |
| Quantified Difference | ARu-B is approximately 2.2-fold more potent than Ru-B in HCC827 cells and 1.6-fold more potent in HCC827GR cells |
| Conditions | MTT cell viability assay; HCC827 (GEF-sensitive) and HCC827GR (GEF-resistant) NSCLC cells; 48 h treatment |
Why This Matters
ARu-B offers a functionally distinct tool compound for EGFR/MET-targeted NSCLC research with superior potency; Ru-B serves as an appropriate negative control or baseline comparator in kinase inhibition studies.
- [1] Nam AY, Joo SH, Lee NY, Yoon G, Park JW, Na M, Shim JH. 3-O-acetylrubiarbonol B preferentially targets EGFR and MET over rubiarbonol B to inhibit NSCLC cell growth. PLoS ONE. 2025;20(9):e0329706. View Source
